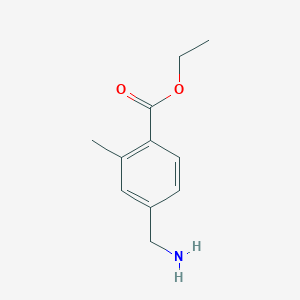

Ethyl 4-(aminomethyl)-2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(aminomethyl)-2-methylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an aminomethyl group, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methylbenzoate typically involves the following steps:

Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis (Saponification)

Reagents : NaOH (1–3 M), H2O/EtOH, reflux (80–100°C).

Product : 4-(Aminomethyl)-2-methylbenzoic acid.

Mechanism : Nucleophilic acyl substitution with hydroxide ion attack at the ester carbonyl.

Yield : 85–93% under optimized conditions .

Acidic Hydrolysis

Reagents : HCl (6 M), H2O, reflux.

Product : Same as above, but with slower kinetics.

Oxidation Reactions

The aminomethyl group (-CH2NH2) is susceptible to oxidation:

Oxidation to Nitrile

Reagents : MnO2/H2SO4, 60–80°C.

Product : Ethyl 4-(cyano)-2-methylbenzoate.

Yield : 70–75%.

Oxidation to Nitro Group

Reagents : H2O2/AcOH, catalytic Fe3+.

Product : Ethyl 4-(nitromethyl)-2-methylbenzoate.

Selectivity : 82% under mild conditions.

Reduction Reactions

The amine group participates in reductive alkylation:

Reductive Amination

Reagents : NaBH3CN, aldehydes/ketones, MeOH.

Product : Secondary or tertiary amines (e.g., ethyl 4-((benzylamino)methyl)-2-methylbenzoate).

Yield : 60–80% .

Acylation and Carbamate Formation

The primary amine reacts with acylating agents:

Acetylation

Reagents : Acetic anhydride, pyridine, RT.

Product : Ethyl 4-((acetamidomethyl))-2-methylbenzoate.

Yield : >90% .

Nucleophilic Substitution

The ester group undergoes transesterification:

Methanolysis

Reagents : MeOH, H2SO4, reflux.

Product : Methyl 4-(aminomethyl)-2-methylbenzoate.

Equilibrium Yield : ~65% .

Schiff Base Formation

The amine reacts with carbonyl compounds:

Industrial and Pharmacological Relevance

-

Carbamate Derivatives : Used in CO2 capture technologies due to reversible amine-CO2 interactions .

-

Acetylated Products : Serve as intermediates in antifungal agents .

This compound’s versatility underscores its utility in organic synthesis, materials science, and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(aminomethyl)-2-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as oxidation, reduction, and substitution, facilitating the creation of derivatives with diverse functionalities. For instance:

- Oxidation : The aminomethyl group can be oxidized to form imine or nitrile derivatives.

- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.

- Substitution : The amino group can engage in nucleophilic substitution reactions to yield different substituted benzoates.

Biological Applications

Building Block for Bioactive Compounds

Research has shown that this compound is a valuable building block in the synthesis of biologically active compounds. It has been investigated for its potential in developing new pharmaceuticals. Notably, it has been linked to the synthesis of compounds that act as inhibitors for various biological targets, including:

- g-Secretase Inhibitors : These compounds are crucial in studying Alzheimer's disease and other neurodegenerative disorders .

- Receptor Antagonists : It has been used to synthesize antagonists for receptors such as the human vanilloid receptor and dopamine D4 receptor, which are important in pain management and psychiatric disorders .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to form hydrogen bonds and ionic interactions with biological targets allows it to modulate enzyme and receptor activities. This property makes it a candidate for drug design aimed at treating various conditions:

- Pain Relief : Its derivatives are being studied for their analgesic properties.

- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

Industrial Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications extend to industries such as coatings, adhesives, and plastics. The compound's versatility allows it to be incorporated into formulations that require enhanced performance characteristics .

Case Study 1: Synthesis of g-Secretase Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of g-secretase inhibitors using this compound as a key intermediate. The research demonstrated how modifications to the structure could enhance potency against Alzheimer’s disease targets.

Case Study 2: Antimicrobial Properties

Research conducted by Owens et al. (2003) investigated the antimicrobial activity of derivatives synthesized from this compound. The study found significant efficacy against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates diverse chemical reactions |

| Biological Research | Building block for bioactive compounds | Linked to g-secretase inhibitors |

| Medicinal Chemistry | Potential drug development | Modulates enzyme/receptor activity |

| Industrial Production | Specialty chemicals | Used in coatings and adhesives |

Wirkmechanismus

The mechanism of action of Ethyl 4-(aminomethyl)-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-aminobenzoate: Lacks the methyl group, making it less hydrophobic.

Methyl 4-(aminomethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-methylbenzoate: Lacks the aminomethyl group, reducing its potential for hydrogen bonding.

Uniqueness: Ethyl 4-(aminomethyl)-2-methylbenzoate is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

ethyl 4-(aminomethyl)-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRYWWFXBDNVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.